

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

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An In-Depth Technical Guide to **(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid**

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Foreword

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Arylboronic acids, celebrated for their versatility in carbon-carbon bond formation, represent a cornerstone of synthetic chemistry. This guide focuses on a specific, highly functionalized member of this class: **(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid**. The presence of an ortho-fluorine atom on one aromatic ring and a boronic acid on the other, bridged by a robust amide linker, imparts a unique combination of reactivity, structural rigidity, and potential for directed interactions. This document serves as a technical resource for researchers, providing a comprehensive overview of its chemical properties, a robust framework for its synthesis and application, and critical insights into its handling and characterization.

Molecular Profile and Physicochemical Properties

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound designed for use as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions. Its structure is predicated on a N-(2-fluorophenyl)-4-boronobenzamide framework.

Identifiers and Core Properties

The fundamental properties of the molecule are summarized below. While extensive experimental data for this specific molecule is not widely published, the provided data is based on supplier information and computational predictions.

Property	Value	Source / Method
IUPAC Name	[4-[(2-Fluorophenyl)carbamoyl]phenyl]boronic acid	---
Synonyms	N-(2-Fluorophenyl)-4-boronobenzamide	---
CAS Number	874288-06-9	[1] [2]
Molecular Formula	C ₁₃ H ₁₁ BFNO ₃	[3]
Molecular Weight	259.05 g/mol	Calculated
Physical Form	Typically an off-white to white solid	

Structural and Electronic Considerations

The molecule's utility is derived from its distinct structural features:

- **Boronic Acid Group (-B(OH)₂):** This Lewis acidic functional group is the reactive center for Suzuki-Miyaura cross-coupling.[\[4\]](#) In aqueous media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The pKa of this equilibrium is critical to its reactivity. The introduction of fluorine substituents on the phenyl ring generally enhances the Lewis acidity (lowers the pKa).[\[5\]](#)[\[6\]](#)
- **Amide Linker (-CONH-):** This linker provides a rigid connection between the two phenyl rings, restricting conformational flexibility. The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which can be exploited for supramolecular assembly or targeted binding in biological systems.

- Ortho-Fluorophenyl Group: The fluorine atom at the C2' position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This electronic perturbation can influence the reactivity of the amide and the overall electronic nature of the molecule. Furthermore, the ortho position of the fluorine atom can influence the rate of transmetalation in Suzuki-Miyaura coupling reactions.[\[7\]](#)

Solubility and Stability

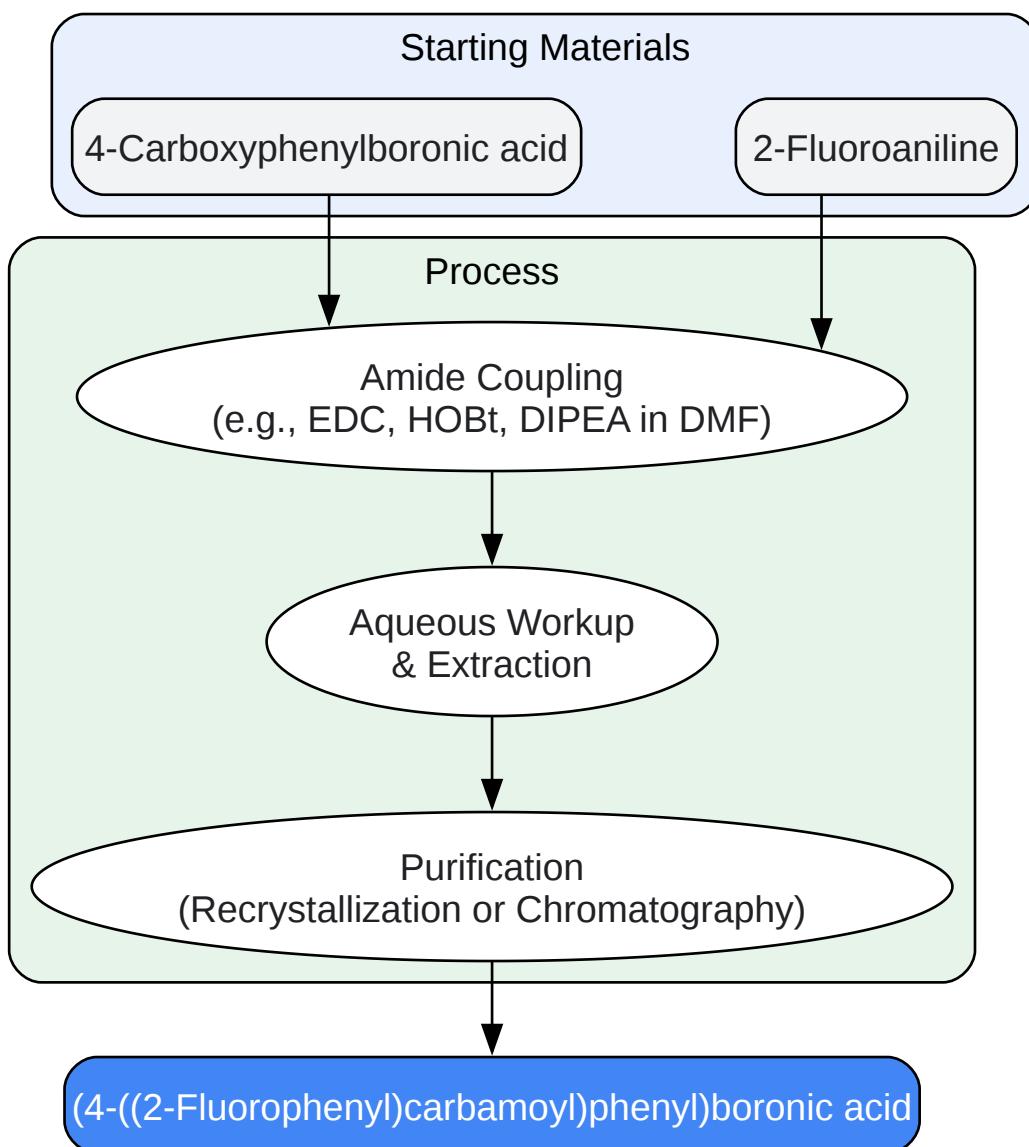
- Solubility: Phenylboronic acids generally exhibit moderate solubility in polar organic solvents like THF, DMF, and alcohols, and low solubility in nonpolar hydrocarbon solvents and water. [\[8\]](#) The presence of the polar amide group in the target molecule is expected to enhance solubility in polar aprotic solvents.
- Stability: Boronic acids are susceptible to two primary decomposition pathways:
 - Dehydration: Reversible trimerization to form a cyclic anhydride known as a boroxine. This process is favored by heat and removal of water.
 - Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This degradation is often promoted by basic conditions, elevated temperatures, and certain transition metals.[\[9\]](#)

For optimal shelf-life, the compound should be stored under anhydrous conditions in an inert atmosphere.

Recommended Synthetic Workflow

While several synthetic routes are conceivable, the most direct and reliable approach involves the amide coupling between commercially available 4-carboxyphenylboronic acid and 2-fluoroaniline. This method is modular and avoids the potentially harsh conditions required for late-stage borylation.

Diagram: Synthetic Workflow



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Caption: Proposed synthesis of the title compound via amide coupling.

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.

Materials:

- 4-Carboxyphenylboronic acid (1.0 eq)

- 2-Fluoroaniline (1.05 eq)
- EDC·HCl (1.2 eq)
- Hydroxybenzotriazole (HOBt) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

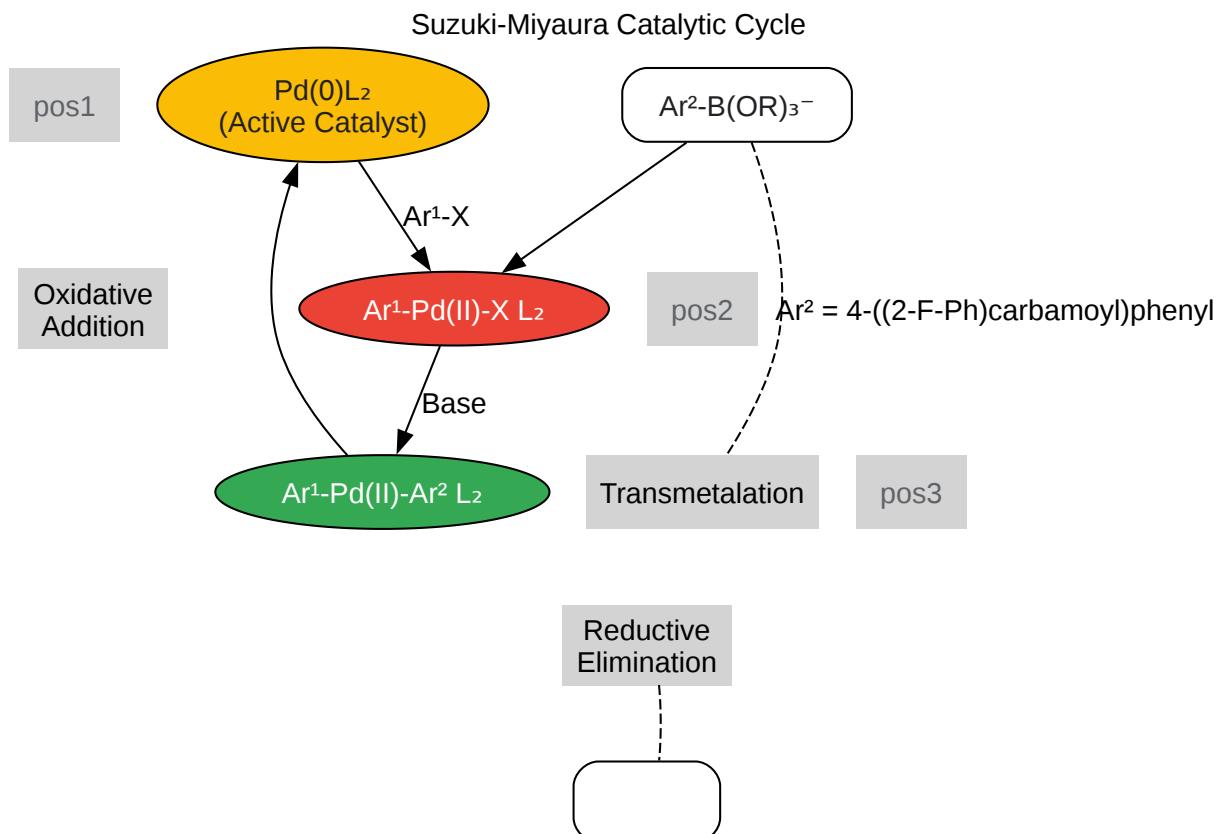
- **Reaction Setup:** To an oven-dried round-bottom flask under an argon atmosphere, add 4-carboxyphenylboronic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.
- **Activation:** Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
- **Amide Formation:** In a separate flask, dissolve 2-fluoroaniline (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction flask dropwise at 0 °C (ice bath).
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
- **Workup:**

- Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl.
- Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
 - Alternatively, for higher purity, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
- Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry. Dry the final product under vacuum.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid** is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl and heteroaryl structures.^[4]

Diagram: Suzuki-Miyaura Catalytic Cycle



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Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling the title compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

- **(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid** (1.2 eq)

- Aryl or heteroaryl bromide (Ar-Br) (1.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3) (2.0-3.0 eq)
- Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

- Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), **(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid** (1.2 eq), the chosen base (e.g., K_2CO_3 , 2.0 eq), and the palladium catalyst (0.03 eq).
- Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- Solvent Addition: Add the degassed solvent system via syringe.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Workup:
 - Cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the mixture with water and then with brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Expertise Insight: The choice of base is critical. Stronger bases like Cs_2CO_3 are often effective for less reactive aryl chlorides, while K_2CO_3 or K_3PO_4 are standard for aryl bromides. The ortho-fluoro substituent on the boronic acid partner can increase the rate of transmetalation, potentially allowing for milder reaction conditions.^[7] However, it can also introduce steric

hindrance, which may necessitate the use of bulkier phosphine ligands (e.g., SPhos, XPhos) instead of PPh₃ for challenging substrates.

Spectroscopic Characterization Profile

The following table summarizes the expected spectroscopic signatures for **(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid**, based on its structure and data from analogous compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Technique	Expected Chemical Shift / Frequency	Assignment
¹ H NMR	δ 10.0-10.5 (s, 1H)	Amide N-H
δ 8.2-8.4 (m, 1H)	Aromatic H ortho to F	
δ 7.9-8.1 (d, 2H, J≈8 Hz)	Aromatic H ortho to -B(OH) ₂	
δ 7.8-7.9 (d, 2H, J≈8 Hz)	Aromatic H ortho to -CONH-	
δ 7.1-7.3 (m, 3H)	Remaining aromatic H on fluorophenyl ring	
δ ~8.1 (s, 2H, broad)	Boronic acid OH (often exchanges with D ₂ O)	
¹³ C NMR	δ ~165	Amide C=O
δ 158-162 (d, ¹ JCF≈245 Hz)	Aromatic C-F	
δ 115-140	Remaining aromatic C	
¹⁹ F NMR	δ -110 to -125	Aromatic F (relative to CFCl ₃)
IR (cm ⁻¹)	3400-3200 (broad)	O-H stretch (boronic acid), N-H stretch (amide)
~1660	C=O stretch (Amide I)	
~1540	N-H bend (Amide II)	
1380-1330	B-O stretch	

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling arylboronic acids.

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work in a well-ventilated fume hood.[1]
- Handling: Avoid inhalation of dust and contact with skin and eyes. Arylboronic acids are generally considered irritants. Recent studies suggest some arylboronic acids may be weakly mutagenic, warranting careful handling to minimize exposure.
- Storage: To ensure long-term stability and prevent decomposition, the compound should be stored tightly sealed in a cool, dry place (refrigeration at 2-8 °C is recommended) under an inert atmosphere (e.g., Argon or Nitrogen).
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a strategically designed synthetic intermediate with significant potential in the synthesis of pharmaceuticals and advanced materials. Its defining features—a reactive boronic acid, a directing ortho-fluoro substituent, and a rigidifying amide linker—provide chemists with a powerful tool for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this valuable reagent into their synthetic programs, enabling the next wave of innovation in chemical science.

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- To cite this document: BenchChem. [(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387922#4-2-fluorophenyl-carbamoyl-phenyl-boronic-acid-chemical-properties]

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